molecular formula C8H16O B14653692 2,4,4-Trimethylpent-2-en-1-ol CAS No. 51483-32-0

2,4,4-Trimethylpent-2-en-1-ol

Cat. No.: B14653692
CAS No.: 51483-32-0
M. Wt: 128.21 g/mol
InChI Key: SRFCYTVMWHWLSR-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpent-2-en-1-ol is an organic compound with the molecular formula C8H16O. It is a branched-chain alcohol that features a double bond at the second carbon and a hydroxyl group at the first carbon. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. This process typically uses sodium alkoxide as a catalyst to achieve high yields and low energy consumption .

Industrial Production Methods

In industrial settings, the production of this compound often involves the dimerization of isobutylene using an Amberlyst catalyst. This method produces a mixture of iso-octenes, which can then be hydrogenated to yield the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields saturated alcohols.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,4,4-Trimethylpent-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylpent-2-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. Its double bond also makes it susceptible to addition reactions, further expanding its range of chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethylpentan-1-ol: A similar compound with a hydroxyl group at the first carbon but without the double bond.

    2,2,4-Trimethylpentane:

Uniqueness

2,4,4-Trimethylpent-2-en-1-ol is unique due to its combination of a double bond and a hydroxyl group, which imparts distinct reactivity and properties compared to its saturated and non-hydroxylated counterparts .

Properties

CAS No.

51483-32-0

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2,4,4-trimethylpent-2-en-1-ol

InChI

InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h5,9H,6H2,1-4H3

InChI Key

SRFCYTVMWHWLSR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)C)CO

Origin of Product

United States

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